2-Propenoic acid, 3-phenyl-, 3-nitrophenyl ester
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Overview
Description
2-Propenoic acid, 3-phenyl-, 3-nitrophenyl ester is an organic compound with the molecular formula C15H11NO4 It is a derivative of cinnamic acid, where the hydrogen atom of the carboxyl group is replaced by a 3-nitrophenyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 3-phenyl-, 3-nitrophenyl ester typically involves the esterification of cinnamic acid with 3-nitrophenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, 3-phenyl-, 3-nitrophenyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 3-aminophenyl ester derivatives.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like alcohols, amines, and thiols can react with the ester group under basic or acidic conditions.
Major Products
Oxidation: Formation of carboxylic acids and other oxidized derivatives.
Reduction: Formation of 3-aminophenyl ester derivatives.
Substitution: Formation of various ester derivatives depending on the nucleophile used.
Scientific Research Applications
2-Propenoic acid, 3-phenyl-, 3-nitrophenyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of polymers, coatings, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Propenoic acid, 3-phenyl-, 3-nitrophenyl ester involves its interaction with molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The ester group can be hydrolyzed to release cinnamic acid and 3-nitrophenol, which may exert biological effects through various pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Propenoic acid, 3-phenyl-, pentyl ester
- 2-Propenoic acid, 3-phenyl-, ethyl ester
- 2-Propenoic acid, 3-phenyl-, methyl ester
Uniqueness
2-Propenoic acid, 3-phenyl-, 3-nitrophenyl ester is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activities. The nitro group can participate in redox reactions, making this compound valuable in various chemical and biological applications .
Properties
CAS No. |
62222-44-0 |
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Molecular Formula |
C15H11NO4 |
Molecular Weight |
269.25 g/mol |
IUPAC Name |
(3-nitrophenyl) 3-phenylprop-2-enoate |
InChI |
InChI=1S/C15H11NO4/c17-15(10-9-12-5-2-1-3-6-12)20-14-8-4-7-13(11-14)16(18)19/h1-11H |
InChI Key |
ZFKPYJMKBKCQED-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)OC2=CC=CC(=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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